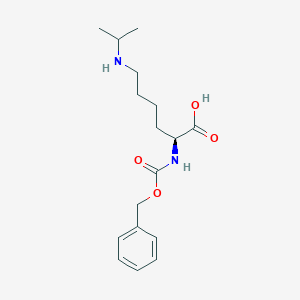

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

Descripción general

Descripción

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Z-LYS(ISOPROPYL)-OH, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, primarily targets serine and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .

Mode of Action

The compound acts as a protecting group for the amino group of lysine in peptide synthesis . It forms a stable amide bond with the lysine amino group, preventing unwanted side reactions during peptide synthesis . By serving as a protecting group, Z-LYS(ISOPROPYL)-OH enables the controlled and precise assembly of peptides with specific sequences and structures .

Biochemical Pathways

Z-LYS(ISOPROPYL)-OH is involved in the peptide synthesis pathway . The compound’s action affects the downstream effects of this pathway, influencing the structure and function of the synthesized peptides .

Result of Action

The primary result of Z-LYS(ISOPROPYL)-OH’s action is the controlled and precise assembly of peptides .

Actividad Biológica

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, commonly referred to as Z-Lys(isopropyl)-OH, is a synthetic amino acid derivative notable for its potential biological activities and applications in peptide synthesis. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural features and biological properties.

- Molecular Formula : C₁₇H₂₆N₂O₄

- Molecular Weight : 322.40 g/mol

- CAS Number : 218938-55-7

- Solubility : Very soluble in water, with solubility reported at 13.3 mg/ml .

- Log P (Partition Coefficient) : Varies from 0.23 to 2.85 depending on the method used for calculation, indicating moderate lipophilicity .

This compound primarily functions as a protecting group for the amino group of lysine during peptide synthesis. This role is critical in organic synthesis, allowing for the selective modification of peptides without affecting the lysine residue. The compound's structure includes a benzyloxycarbonyl group, which is commonly employed in organic chemistry to protect amines during various chemical reactions .

Target Proteins

Research indicates that this compound may interact with specific proteases, particularly serine and thiol proteases, which are vital in various biological processes including protein degradation and activation pathways.

In Vivo Studies

Animal model studies have demonstrated the compound's potential efficacy in treating conditions such as diabetic retinopathy (DR). In a streptozotocin-induced rat model of DR, systemic administration of related compounds showed reduced retinal vascular leakage, suggesting a protective effect against retinal damage associated with diabetes . Although direct studies on this compound specifically are scarce, the analogs exhibit promising pharmacological profiles that warrant further investigation.

Case Studies and Research Findings

- Diabetic Retinopathy Model :

-

Peptide Synthesis Applications :

- Research Focus : Utilization of this compound as a protecting group in peptide synthesis.

- Outcome : Enhanced selectivity and efficiency in synthesizing peptides containing lysine residues without undesired side reactions.

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is its role as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions during the formation of complex molecules. The benzyloxycarbonyl (Z) group allows for selective deprotection under mild conditions, enhancing the efficiency and selectivity in synthesizing peptides.

Case Study: Enhanced Selectivity in Peptide Synthesis

Research has demonstrated that using this compound as a protecting group results in higher yields and fewer side products compared to traditional protecting groups. This is particularly beneficial for synthesizing peptides that require multiple functional groups to be protected simultaneously.

Pharmaceutical Development

The compound has potential applications in drug development, particularly in designing inhibitors or modulators targeting specific biological pathways. Its structural characteristics allow it to mimic natural amino acids, making it suitable for incorporation into biologically active compounds.

Example: Drug Design

In a study focused on developing new anti-cancer agents, this compound was utilized to create peptide-based drugs that can selectively bind to cancer cell receptors. The incorporation of this compound into the drug design process has shown promising results in preliminary trials, indicating its potential efficacy as a therapeutic agent .

Ergogenic Supplements

Amino acids and their derivatives, including this compound, are recognized for their role as ergogenic aids. These compounds can enhance physical performance by influencing anabolic hormone secretion and improving recovery from exercise-induced muscle damage.

Research Findings

In vitro studies have indicated that this compound can stimulate muscle protein synthesis and improve mental performance during stress-related tasks. Such findings support its use as an ergogenic dietary supplement for athletes and individuals engaged in high-intensity training .

Biochemical Probes

The compound serves as a valuable biochemical probe for studying enzyme activity and protein interactions. Its ability to mimic natural substrates allows researchers to investigate metabolic pathways and enzyme kinetics.

Application in Enzyme Studies

For instance, this compound has been used to explore the activity of lysine-specific enzymes, providing insights into their mechanisms and potential regulatory roles within cellular processes .

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEYEPQZFFVRRW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426529 | |

| Record name | Z-Nepsilon-isopropyl-L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218938-55-7 | |

| Record name | N6-(1-Methylethyl)-N2-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218938-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Nepsilon-isopropyl-L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.